molecular formula C21H14FN5O2 B11538220 6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11538220
M. Wt: 387.4 g/mol
InChI Key: XZNNIOPALKTHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic structure that combines elements from various chemical families. Let’s break it down:

    Indole: A bicyclic aromatic compound containing a pyrrole ring fused to a benzene ring.

    Spiroindole: A class of compounds where an indole moiety is connected to another ring system at a single carbon atom, creating a spiro junction.

    Pyrazole: A five-membered ring containing three carbon atoms and two nitrogen atoms. Pyrazoles exhibit diverse biological activities.

Preparation Methods

The synthetic routes to this compound can vary, but here’s a general outline:

Chemical Reactions Analysis

The compound may undergo several reactions:

    Oxidation/Reduction: Depending on functional groups, it could be oxidized or reduced.

    Substitution: Nucleophilic substitution reactions could occur at various positions.

    Major Products: These reactions might yield derivatives with altered substituents or additional functional groups.

Scientific Research Applications

    Antiviral Properties: Some indole derivatives exhibit antiviral activity.

    Cancer Research: Indole-based compounds are investigated for their potential as anticancer agents.

    Biological Studies: Researchers explore their impact on cellular processes and pathways.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other spiroindole or pyrazole derivatives.

    Similar Compounds: Explore related structures, such as other spiroindoles or pyrazoles.

Properties

Molecular Formula

C21H14FN5O2

Molecular Weight

387.4 g/mol

IUPAC Name

6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C21H14FN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-18(24)15(10-23)21(17)14-9-12(22)7-8-16(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28)

InChI Key

XZNNIOPALKTHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.